Cas no 2138039-79-7 (3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine)

3-(Dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by its unique structural features, including a dicyclopropylmethyl substituent and a fluorine atom at the 4-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amine group and sterically hindered framework. The presence of fluorine enhances its metabolic stability and bioavailability, while the dicyclopropylmethyl group may contribute to selective binding properties. Its well-defined molecular structure allows for precise modifications, making it valuable for exploratory research in medicinal chemistry and crop protection. The compound is typically handled under controlled conditions to ensure stability and purity.
3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine structure
2138039-79-7 structure
Product Name:3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
CAS No:2138039-79-7
MF:C11H16FN3
MW:209.263245582581
CID:6492071
PubChem ID:165606833
Update Time:2025-05-21

3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
    • 2138039-79-7
    • EN300-1149898
    • Inchi: 1S/C11H16FN3/c1-15-11(13)9(12)10(14-15)8(6-2-3-6)7-4-5-7/h6-8H,2-5,13H2,1H3
    • InChI Key: PGIQTSCJZQMMDS-UHFFFAOYSA-N
    • SMILES: FC1=C(N)N(C)N=C1C(C1CC1)C1CC1

Computed Properties

  • Exact Mass: 209.13282569g/mol
  • Monoisotopic Mass: 209.13282569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine

3-(Dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine: A Comprehensive Overview

The compound 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138039-79-7) is a highly specialized chemical entity with significant potential in various fields, particularly in pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive scientific investigation.

The pyrazole ring system, a key structural component of this compound, is well-known for its versatility in medicinal chemistry. The presence of a fluorine atom at the 4-position further enhances its electronic properties, contributing to improved pharmacokinetic profiles. Additionally, the dicyclopropylmethyl group attached at the 3-position introduces steric bulk, which can influence both the compound's stability and its interactions with biological targets.

Recent studies have highlighted the potential of 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine as a lead compound in drug discovery programs targeting various therapeutic areas. For instance, researchers have explored its ability to modulate key enzymes and receptors involved in neurodegenerative diseases, inflammation, and cancer. The compound's unique combination of structural features makes it an attractive candidate for further optimization through medicinal chemistry approaches.

From a synthetic standpoint, the construction of this compound involves a multi-step process that typically begins with the preparation of the pyrazole core. The introduction of the dicyclopropylmethyl group and the fluorine atom requires precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the synthesis process, making it more efficient and scalable.

The physical properties of 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine are also of great interest to researchers. Its melting point, solubility, and stability under various conditions have been thoroughly characterized, providing valuable insights into its suitability for different applications. For example, its high stability under physiological conditions suggests that it could be a viable candidate for oral drug delivery systems.

In terms of biological evaluation, this compound has demonstrated potent activity against several disease-relevant targets. Preclinical studies have shown promising results in models of chronic inflammation and oxidative stress, indicating its potential as an anti-inflammatory agent. Furthermore, its ability to inhibit key enzymes involved in cancer cell proliferation has positioned it as a potential candidate for anticancer therapies.

The development of 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine also underscores the importance of interdisciplinary collaboration in modern drug discovery. By integrating expertise from organic chemistry, pharmacology, and computational modeling, researchers have been able to unlock the full potential of this compound and pave the way for future innovations.

In conclusion, 3-(dicyclopropylmethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138039-79-7) represents a significant advancement in chemical research with broad implications for drug development. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.

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